

Application Notes and Protocols for Solvent Violet 38

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent violet 38

Cat. No.: B15135746

[Get Quote](#)

Disclaimer: The following information is based on available data for **Solvent Violet 38**, which is primarily documented for industrial applications. There is currently no scientific literature available detailing its use for biological staining in research or drug development. The protocols provided are generalized for industrial applications and should be adapted and validated for any specific use.

Introduction

Solvent Violet 38 is a synthetic dye belonging to the anthraquinone class.^{[1][2]} It is characterized by its deep violet color and solubility in non-polar organic solvents such as xylene.^[1] This dye is primarily utilized in the coloration of various industrial products due to its excellent solubility, lightfastness, and thermal stability.^[3] Its main applications include the coloring of plastics, oils, waxes, adhesives, coatings, and printing inks.^{[1][3][4]} In some cases, it is also used in low concentrations as a whitener to reduce the yellow appearance of resins and plastics.^[1]

Physicochemical Properties and Specifications

Property	Value	Reference
Chemical Name	1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthracene-9,10-dione	[2]
CAS Number	68239-76-9	[1]
Molecular Formula	C ₂₈ H ₁₈ Br ₄ N ₂ O ₂	[2][5]
Molecular Weight	734.07 g/mol	[2]
Appearance	Dark powder	[1]
Color in Solution	Blue-violet	[1]
Solubility	Soluble in xylene and other non-polar solvents	[1]

Quantitative Data: Recommended Concentration

The optimal concentration of **Solvent Violet 38** is highly dependent on the specific application, the material being colored, and the desired color intensity. For its primary industrial applications, a general concentration range has been established.

Application	Recommended Concentration Range (%)
General Plastics, Oils, Waxes	0.0001 - 0.05

Table 1: General usage rate of **Solvent Violet 38** in industrial applications. [1]

Experimental Protocols: Industrial Staining

The following is a generalized protocol for the coloration of plastics using **Solvent Violet 38**. This protocol should be considered a starting point and may require optimization based on the specific polymer and processing conditions.

Materials

- **Solvent Violet 38** powder

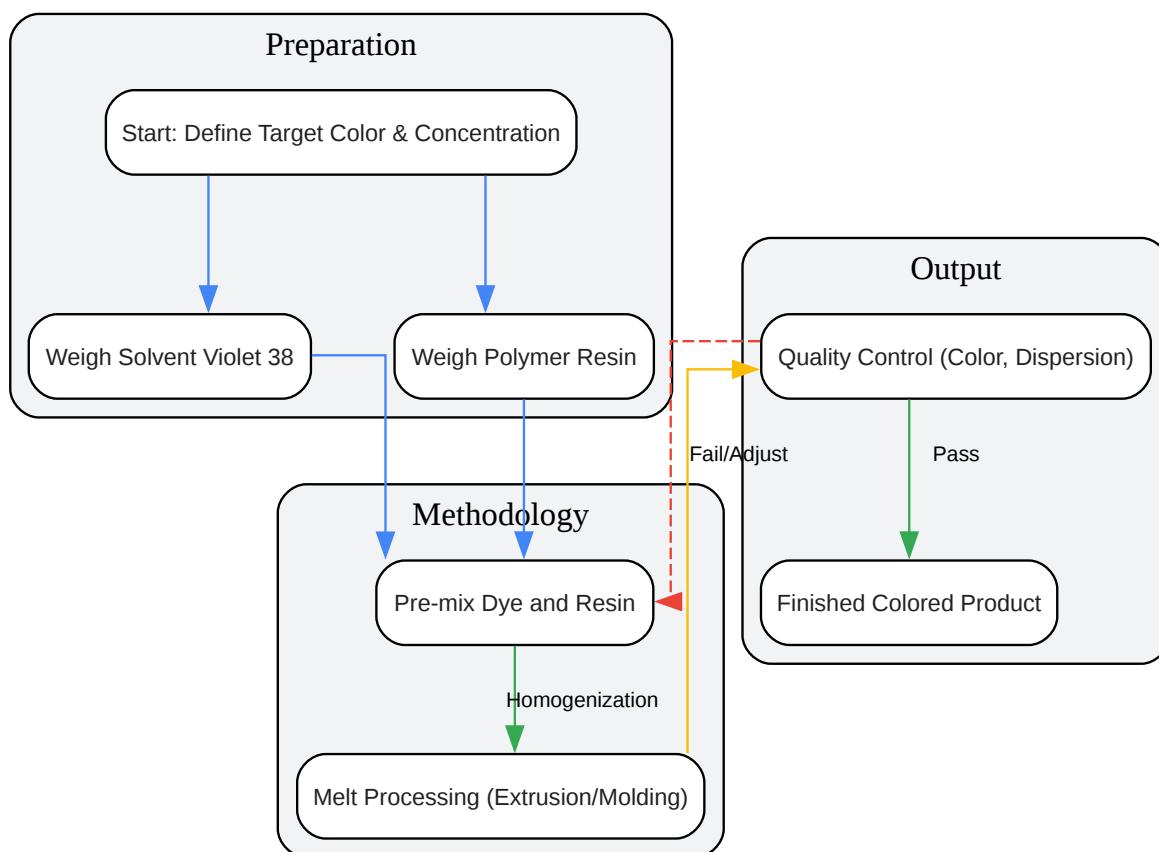
- Polymer resin (e.g., polystyrene, ABS, PVC, PMMA, polyester)[[1](#)]
- Appropriate organic solvent (if preparing a masterbatch)
- Standard polymer processing equipment (e.g., extruder, injection molding machine)

Protocol: Direct Compounding

This method involves directly mixing the dye with the polymer resin.

- Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.
- Pre-mixing: In a suitable container, accurately weigh the required amount of **Solvent Violet 38** powder based on the desired final concentration (refer to Table 1). Add the dye to the polymer resin and mechanically mix until a homogenous powder blend is achieved.
- Melt Processing: Introduce the mixture into the hopper of an extruder or injection molding machine.
- Homogenization: Process the polymer at the recommended temperature profile to ensure complete melting and uniform distribution of the dye within the polymer matrix.
- Extrusion/Molding: Extrude or mold the colored polymer into the desired form (e.g., pellets, films, or final parts).

Protocol: Masterbatch Preparation


This method involves creating a concentrated colorant (masterbatch) that is then diluted with the natural polymer.

- Masterbatch Formulation: Calculate the amount of **Solvent Violet 38** needed to achieve a high concentration in a carrier resin (typically the same as or compatible with the final polymer).
- Solvent Dispersion (Optional): For better dispersion, the dye can be pre-dispersed in a small amount of a compatible solvent before being mixed with the carrier resin.

- Compounding: Mix the dye with the carrier resin using a high-shear mixer or a twin-screw extruder to ensure thorough dispersion.
- Pelletizing: Extrude and pelletize the concentrated mixture to form the masterbatch.
- Final Processing: Let down the masterbatch pellets with the natural polymer resin at a predetermined ratio during the final melt processing step (extrusion or injection molding) to achieve the target color concentration.

Logical Workflow for Industrial Staining

The following diagram illustrates the general workflow for coloring plastics with **Solvent Violet 38**.

[Click to download full resolution via product page](#)

Caption: Workflow for plastic coloration with **Solvent Violet 38**.

Signaling Pathways and Biological Applications

There is no information available in the provided search results to suggest that **Solvent Violet 38** has any known interactions with biological signaling pathways or any established applications in biological research or drug development. Its chemical properties, particularly its solubility in non-polar solvents, are not typical for biological stains which generally require some degree of aqueous solubility or specific binding properties to cellular components. Therefore, no signaling pathway diagrams can be generated. Researchers and scientists should exercise caution and perform extensive validation before considering this dye for any biological application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pylamdyes.com [pylamdyes.com]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. Solvent Violet 38 Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]
- 4. Solvent Violet 38 [chembk.com]
- 5. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Solvent Violet 38]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15135746#solvent-violet-38-concentration-for-optimal-staining>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com